rac Desisopropyl Tolterodine-d7

Overview

Description

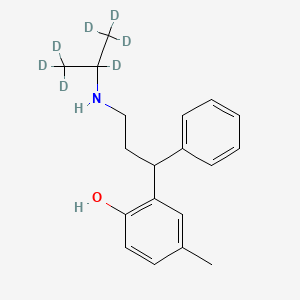

rac Desisopropyl Tolterodine-d7: is a deuterium-labeled compound used primarily in scientific research. It is a labeled impurity of Tolterodine, which is a medication used to treat smooth muscle hyperactivity, such as overactive bladder . The molecular formula of this compound is C19H18D7NO, and it has a molecular weight of 290.45 .

Preparation Methods

The synthesis of rac Desisopropyl Tolterodine-d7 involves the incorporation of deuterium atoms into the Tolterodine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

rac Desisopropyl Tolterodine-d7 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac Desisopropyl Tolterodine-d7 is widely used in scientific research, particularly in the fields of:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Tolterodine and its metabolites.

Biology: It is used in metabolic studies to trace the pathways and interactions of Tolterodine in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Tolterodine.

Industry: It is used in the development and quality control of pharmaceutical products containing Tolterodine

Mechanism of Action

rac Desisopropyl Tolterodine-d7, like Tolterodine, acts as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The primary molecular targets are the M2 and M3 subtypes of muscarinic receptors .

Comparison with Similar Compounds

rac Desisopropyl Tolterodine-d7 is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies. Similar compounds include:

rac Desisopropyl Tolterodine Methyl Ether-d7: A labeled impurity of Tolterodine used in similar research applications.

rac 5-Carboxy Desisopropyl Tolterodine-d7: Another labeled impurity of Tolterodine used in metabolic studies.

Biological Activity

Rac Desisopropyl Tolterodine-d7 is a deuterated derivative of Desisopropyl Tolterodine, which is a metabolite of the well-known pharmaceutical agent Tolterodine. This compound is primarily used in pharmacological research, particularly in studies related to urinary incontinence and overactive bladder syndrome. Its biological activity is largely attributed to its interaction with muscarinic acetylcholine receptors, similar to its parent compound, Tolterodine.

- Molecular Formula : C19H23D7NO3

- Molecular Weight : Approximately 339.5 g/mol

- CAS Number : 1346600-20-1

The presence of deuterium atoms in this compound enhances its utility in pharmacokinetic studies by allowing for more precise tracking of metabolic pathways without significantly altering its biological activity.

This compound acts as a muscarinic receptor antagonist , which inhibits the contraction of bladder muscles. This action is crucial for improving urinary control in patients suffering from conditions like overactive bladder. The compound specifically targets muscarinic receptors (M1, M2, M3), which play a pivotal role in mediating bladder contractions. By blocking these receptors, this compound reduces detrusor pressure and increases bladder capacity, thereby alleviating symptoms associated with urinary urgency and leakage.

Biological Activity and Pharmacokinetics

The biological activity of this compound can be summarized as follows:

- Primary Action : Muscarinic receptor antagonism

- Therapeutic Use : Management of overactive bladder symptoms

- Pharmacokinetics : The deuterated form allows for enhanced detection and quantification in biological samples, facilitating studies on drug metabolism and pharmacodynamics.

Table 1: Comparison of Biological Activity

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | High | Muscarinic antagonist | Deuterated for metabolic studies |

| Tolterodine | High | Muscarinic antagonist | Parent compound |

| Desisopropyl Tolterodine | Moderate | Muscarinic antagonist | Direct metabolite without deuteration |

| 5-Hydroxymethyltolterodine | Moderate | Muscarinic antagonist | Hydroxylated derivative |

Case Studies and Research Findings

Research has highlighted the effectiveness of this compound in various pharmacokinetic studies. For instance, one study demonstrated its utility in tracing metabolic pathways of Tolterodine by analyzing urine samples from subjects administered with the deuterated compound. The results indicated that the isotopic labeling significantly improved the sensitivity of detection methods used in the analysis.

Additionally, studies have shown that this compound maintains similar pharmacological properties to its parent compound while providing researchers with a powerful tool for understanding drug metabolism dynamics.

Case Study Example

A notable case study involved the administration of this compound to healthy volunteers followed by comprehensive urine analysis. The findings confirmed that the compound could be effectively traced through its metabolites, providing insights into the duration and intensity of its biological effects.

Properties

IUPAC Name |

2-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3/i1D3,2D3,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLYUIYTJCFQJD-HSNISVEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747539 | |

| Record name | 4-Methyl-2-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-20-1 | |

| Record name | 4-Methyl-2-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.